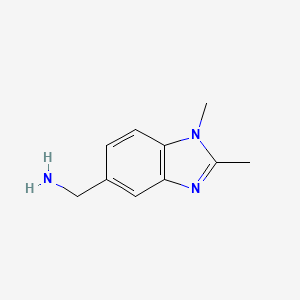

(1,2-Dimethyl-1,3-benzodiazol-5-yl)methanamine

Description

Properties

IUPAC Name |

(1,2-dimethylbenzimidazol-5-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3/c1-7-12-9-5-8(6-11)3-4-10(9)13(7)2/h3-5H,6,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGRMSEJGFWVFQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(N1C)C=CC(=C2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601260130 | |

| Record name | 1,2-Dimethyl-1H-benzimidazole-5-methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601260130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1038387-96-0 | |

| Record name | 1,2-Dimethyl-1H-benzimidazole-5-methanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1038387-96-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Dimethyl-1H-benzimidazole-5-methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601260130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure Analysis of (1,2-Dimethyl-1,3-benzodiazol-5-yl)methanamine

Abstract

This technical guide provides a comprehensive framework for the chemical structure analysis and characterization of (1,2-Dimethyl-1,3-benzodiazol-5-yl)methanamine, a substituted benzimidazole derivative. Benzimidazoles are a critical scaffold in medicinal chemistry, known for a wide array of biological activities.[1] As novel derivatives are synthesized, rigorous and unambiguous structural confirmation is paramount for advancing drug development programs. This document outlines an integrated analytical strategy employing Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). We delve into the causality behind methodological choices, provide detailed experimental protocols, and present predictive data to guide researchers in their analytical endeavors. This guide is intended for researchers, analytical scientists, and drug development professionals requiring a robust methodology for the structural elucidation of complex heterocyclic amines.

Introduction and Molecular Overview

The benzimidazole nucleus, a fusion of benzene and imidazole rings, is a privileged heterocyclic motif in pharmaceutical sciences.[2] Its structural similarity to natural purines allows it to interact with various biological macromolecules, leading to diverse therapeutic applications, including antimicrobial, anticancer, and antiviral agents.[3][4] The title compound, this compound, features key substitutions that modulate its physicochemical properties: two methyl groups on the imidazole ring and a methanamine group on the benzene ring.

The precise placement of these functional groups is critical to the molecule's function and safety profile. Therefore, a multi-faceted analytical approach is not just recommended but essential for unequivocal structure confirmation and purity assessment. This guide establishes a self-validating system of analysis, ensuring that data from orthogonal techniques converge to a single, confident structural assignment.

Chemical Structure and Predicted Physicochemical Properties

A foundational step in any analytical strategy is to understand the basic properties of the analyte. The structure and key predicted properties of this compound are summarized below.

Table 1: Molecular Properties of this compound

| Property | Value | Rationale / Source |

| IUPAC Name | (1,2-Dimethyl-1H-benzo[d]imidazol-5-yl)methanamine | Based on standard nomenclature rules. |

| Molecular Formula | C₁₀H₁₃N₃ | Derived from the chemical structure. |

| Molecular Weight | 175.23 g/mol | Calculated from the molecular formula. |

| Canonical SMILES | CN1C2=CC(=CC=C2N=C1C)CN | A 2D representation of the molecule.[5] |

| Predicted pKa | ~8.5-9.5 (Amine), ~4.5-5.5 (Imidazole N) | The primary aliphatic amine is the most basic site. The imidazole nitrogen is significantly less basic.[4] |

| Predicted LogP | ~1.5 - 2.0 | Estimated based on similar benzimidazole structures. |

The presence of a primary amine and the benzimidazole core dictates the analytical approach, particularly for chromatographic separation and mass spectrometry ionization.

Core Analytical Workflow

A robust analytical workflow ensures that all aspects of the chemical structure are verified. The proposed workflow integrates chromatographic separation with spectroscopic characterization, providing orthogonal data points for confident identification.

Caption: Integrated workflow for the analysis of this compound.

Chromatographic Analysis for Purity and Isolation

Chromatography is the cornerstone for determining the purity of a synthesized compound.[2] For this compound, a reversed-phase HPLC method is the logical starting point due to the molecule's moderate polarity.

High-Performance Liquid Chromatography (HPLC)

Expertise & Causality: A C18 stationary phase is selected for its versatility in retaining compounds with both hydrophobic (benzene ring) and polar (amine) features. A gradient elution is employed to ensure that any potential impurities with significantly different polarities are resolved and eluted effectively. UV detection is ideal, as the benzimidazole core is a strong chromophore.

Protocol 1: HPLC Purity Assessment

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water. Rationale: TFA acts as an ion-pairing agent, improving peak shape for the basic amine.

-

Mobile Phase B: 0.1% TFA in Acetonitrile.

-

Gradient Program:

-

Start at 5% B.

-

Linear ramp to 95% B over 15 minutes.

-

Hold at 95% B for 2 minutes.

-

Return to 5% B over 1 minute and re-equilibrate for 5 minutes.

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C. Rationale: Controlled temperature ensures run-to-run reproducibility.

-

Detection: UV Diode Array Detector (DAD) at 275 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation: Dissolve sample in 50:50 Water:Acetonitrile at a concentration of 1 mg/mL.

Trustworthiness: The protocol's validity is confirmed by running a system suitability test. This involves injecting a standard solution to verify theoretical plates (>2000), tailing factor (0.9-1.5), and reproducibility of retention time and peak area (<2% RSD).

Table 2: Representative HPLC Method Parameters

| Parameter | Condition |

| Stationary Phase | C18 Silica |

| Mobile Phase | Water/Acetonitrile with 0.1% TFA |

| Elution Mode | Gradient |

| Detector | UV-DAD (275 nm) |

| Expected Retention Time | 7-10 minutes (highly dependent on exact column) |

Mass Spectrometry for Molecular Weight Confirmation

Mass spectrometry provides definitive evidence of the molecular weight and offers structural clues through fragmentation analysis.[6] Electrospray Ionization (ESI) in positive mode is the method of choice, as the primary amine and imidazole nitrogens are readily protonated.

Protocol 2: LC-MS Analysis

-

LC System: Utilize the HPLC conditions described in Protocol 1. The eluent is directly interfaced with the mass spectrometer.

-

Mass Spectrometer: ESI source, positive ion mode.

-

Scan Range: m/z 100-500.

-

Source Parameters (Typical):

-

Capillary Voltage: 3.5 kV

-

Desolvation Temperature: 400 °C

-

Desolvation Gas Flow: 800 L/h

-

-

Data Acquisition: Full scan mode to detect the parent ion. A subsequent run using tandem MS (MS/MS) on the parent ion (m/z 176.1) will provide fragmentation data.

Predicted Mass Spectrum Data:

-

Expected [M+H]⁺: 176.1182 (Calculated for C₁₀H₁₄N₃⁺). High-resolution MS (HRMS) should confirm this mass to within 5 ppm.[7]

-

Key Fragmentation: The primary fragmentation pathway is expected to be the benzylic cleavage, resulting in the loss of the neutral ammonia (NH₃) from the methanamine side chain or the cleavage of the C-C bond to lose the CH₂NH₂ radical.

Caption: Predicted ESI-MS fragmentation pathway for the target molecule.

NMR Spectroscopy for Unambiguous Structural Elucidation

NMR spectroscopy is the most powerful technique for determining the precise connectivity and chemical environment of atoms in a molecule.[8] A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is required for full structural assignment.

Protocol 3: NMR Data Acquisition

-

Sample Preparation: Dissolve ~10 mg of the sample in 0.7 mL of Deuterated Dimethyl Sulfoxide (DMSO-d₆). Rationale: DMSO-d₆ is chosen for its ability to dissolve a wide range of compounds and to allow for the observation of exchangeable protons (NH₂).

-

Spectrometer: 400 MHz or higher field NMR spectrometer.

-

1D Experiments:

-

Acquire a standard ¹H NMR spectrum.

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

-

2D Experiments:

-

COSY (Correlation Spectroscopy): To identify proton-proton (H-H) couplings within the same spin system (e.g., on the aromatic ring).

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate protons directly to the carbons they are attached to.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is critical for connecting different fragments of the molecule (e.g., connecting the methyl groups to the imidazole ring).

-

Predicted NMR Spectral Data

The following tables outline the predicted chemical shifts and assignments. These predictions are based on established chemical shift principles for benzimidazole derivatives.[9][10]

Table 3: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| H-4 | ~7.5 | d (doublet) | 1H | Aromatic proton ortho to the fused imidazole ring. |

| H-6 | ~7.3 | dd (doublet of doublets) | 1H | Aromatic proton coupled to H-4 and H-7. |

| H-7 | ~7.6 | d (doublet) | 1H | Aromatic proton adjacent to the methanamine group. |

| N1-CH₃ | ~3.7 | s (singlet) | 3H | Methyl group on the imidazole nitrogen. |

| C2-CH₃ | ~2.5 | s (singlet) | 3H | Methyl group on the C2 position of the imidazole. |

| C5-CH₂ | ~3.9 | s (singlet) | 2H | Methylene protons of the methanamine group. |

| -NH₂ | ~2.0-3.0 | br s (broad singlet) | 2H | Exchangeable protons of the primary amine. |

Table 4: Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)

| Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| C2 | ~152 | Imidazole carbon between two nitrogens. |

| C4 | ~110 | Aromatic CH. |

| C5 | ~138 | Aromatic quaternary carbon attached to the CH₂NH₂ group. |

| C6 | ~122 | Aromatic CH. |

| C7 | ~118 | Aromatic CH. |

| C8 (C3a) | ~143 | Bridgehead aromatic quaternary carbon. |

| C9 (C7a) | ~135 | Bridgehead aromatic quaternary carbon. |

| N1-CH₃ | ~30 | Aliphatic methyl carbon on nitrogen. |

| C2-CH₃ | ~14 | Aliphatic methyl carbon on C2. |

| C5-CH₂ | ~45 | Aliphatic methylene carbon. |

Conclusion

The structural analysis of this compound requires a synergistic application of chromatographic and spectroscopic techniques. The outlined workflow, beginning with HPLC for purity assessment, followed by LC-MS for molecular weight confirmation and NMR spectroscopy for detailed structural mapping, provides a robust and self-validating pathway for characterization. The predictive data and detailed protocols within this guide serve as a comprehensive resource for scientists, ensuring the generation of accurate and reliable data crucial for advancing research and development in medicinal chemistry.

References

- BenchChem. A Comparative Spectroscopic Analysis of Novel vs.

- Jadhav, P. & Narkhede, M. Synthesis and Spectral Analysis of Novel Substituted Benzimidazole Derivatives.

- Ovid. Chromatographic separation and biological evaluation of benzimidazole derivative enantiomers as inhibitors of leukotriene biosyn. Ovid Technologies.

- PubMed. Chromatographic separation and biological evaluation of benzimidazole derivative enantiomers as inhibitors of leukotriene biosynthesis.

- ResearchGate. Synthesis, structural and spectroscopic studies of two new benzimidazole derivatives: A comparative study.

- Mahalakshmi, C. M.

- MDPI.

- IJCRT.

- The Royal Society of Chemistry.

-

Wikidata. 1-(Benzo[d][3][11]dioxol-5-yl)-N,N-dimethylmethanamine. Wikidata.

- Springer. Comprehensive analytical and structural characteristics of methyl 3,3‑dimethyl‑2‑(1‑(pent‑4‑en‑1‑yl)‑1H‑indazole‑3‑carboxamido)

- MDPI. 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine. MDPI.

Sources

- 1. jourdata.s3.us-west-2.amazonaws.com [jourdata.s3.us-west-2.amazonaws.com]

- 2. ijcrt.org [ijcrt.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. 1-(Benzo[d][1,3]dioxol-5-yl)-N,N-dimethylmethanamine - Wikidata [wikidata.org]

- 6. d-nb.info [d-nb.info]

- 7. 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. zenodo.org [zenodo.org]

- 10. rsc.org [rsc.org]

- 11. ovid.com [ovid.com]

Physicochemical Profiling & Synthetic Utility of 1,2-Dimethylbenzimidazole-5-methanamine Derivatives

Topic: Physicochemical Properties of 1,2-Dimethylbenzimidazole-5-methanamine Derivatives Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The 1,2-dimethylbenzimidazole-5-methanamine scaffold represents a privileged pharmacophore in modern medicinal chemistry, serving as a critical building block for Respiratory Syncytial Virus (RSV) fusion inhibitors and specific kinase antagonists. Unlike the unsubstituted benzimidazole core, the 1,2-dimethyl substitution pattern locks the tautomeric equilibrium, providing a fixed steric and electrostatic profile essential for high-affinity binding to viral fusion (F) proteins.

This guide provides a comprehensive technical analysis of this scaffold, focusing on its ionization behavior (pKa), lipophilicity (LogD), and solubility profiles. It further details the synthetic pathways for its derivation and the experimental protocols required for rigorous physicochemical characterization.

Structural Analysis & Physicochemical Core

The pharmacological utility of 1,2-dimethylbenzimidazole-5-methanamine stems from its dual-basic nature and the distinct vectorization of its 5-position substituent.

Molecular Architecture

-

Core Scaffold: Benzimidazole (bicyclic aromatic heterocycle).[1][2][3]

-

N1-Methylation: Prevents annular tautomerism (N1 vs. N3), locking the hydrogen bond acceptor capability at N3.

-

C2-Methylation: Enhances metabolic stability against C2-oxidation and provides a hydrophobic anchor.

-

C5-Methanamine: A primary aliphatic amine connected via a methylene linker. This serves as the primary "warhead" attachment point for SAR (Structure-Activity Relationship) expansion.

Physicochemical Data Profile

The following data represents the consensus profile for the core intermediate (1,2-dimethyl-1H-benzimidazol-5-yl)methanamine :

| Property | Value (Approx.) | Mechanistic Insight |

| Molecular Weight | 175.23 g/mol | Low MW allows for significant derivatization while maintaining "Rule of 5" compliance. |

| pKa₁ (Benzimidazole N3) | 5.6 – 6.0 | The pyridine-like nitrogen is weakly basic. Protonation occurs only at acidic pH. |

| pKa₂ (Primary Amine) | 9.4 – 9.8 | The aliphatic amine is highly basic and exists as a cation ( |

| LogP (Neutral) | 1.1 – 1.5 | Moderate lipophilicity facilitates membrane permeability of the neutral species. |

| LogD (pH 7.4) | -1.5 to -0.5 | At physiological pH, the dicationic/monocationic nature significantly reduces lipophilicity, aiding solubility but requiring transport mechanisms or prodrug strategies for cell entry. |

| Topological Polar Surface Area (TPSA) | ~45 Ų | Favorable for CNS penetration if the basicity is masked. |

Synthetic Workflows & Derivatization

The synthesis of 1,2-dimethylbenzimidazole-5-methanamine derivatives typically follows a convergent pathway. The critical step is the construction of the benzimidazole ring followed by the reduction of a nitrogenous precursor at the 5-position.

Synthesis Map (Graphviz Visualization)

The following diagram outlines the primary synthetic route starting from 4-chloro-3-nitrobenzoic acid, a common industrial precursor.

Figure 1: Convergent synthesis of the 1,2-dimethylbenzimidazole-5-methanamine core. The pathway ensures regiospecific methylation at N1.

Protocol: Reductive Cyclization (Step 3)

Objective: Formation of the benzimidazole core from the diamine precursor.

-

Reagents: 3-amino-4-(methylamino)benzoic acid (1.0 eq), Acetic acid (solvent), Acetic anhydride (1.2 eq).

-

Procedure: Dissolve the diamine in glacial acetic acid. Add acetic anhydride dropwise to prevent di-acetylation. Heat to reflux (110°C) for 4 hours.

-

Workup: Cool to RT. Neutralize with NaOH to pH 8. The product precipitates as a solid.

-

Validation: Confirm structure via ¹H-NMR (Diagnostic singlet for C2-Methyl at δ ~2.5 ppm).

Biological Relevance: RSV Fusion Inhibition

Derivatives of this scaffold, such as TMC353121 and JNJ-2408068 , act as fusion inhibitors for the Respiratory Syncytial Virus (RSV).[4][5] They bind to the viral F-protein, preventing the conformational change required for viral entry.

Mechanism of Action

The 1,2-dimethylbenzimidazole core occupies a hydrophobic pocket within the central trimer cavity of the RSV F-protein. The 5-methanamine side chain projects outward, often interacting with specific residues (e.g., Asp486) via salt bridges, stabilizing the pre-fusion state.

Figure 2: Mechanism of RSV inhibition. The benzimidazole scaffold stabilizes the pre-fusion F-protein trimer.

Experimental Protocols for Physicochemical Profiling

To validate the suitability of a new derivative for drug development, the following self-validating protocols are recommended.

Determination of Ionization Constants (pKa)

Method: Potentiometric Titration (GLpKa). Rationale: The molecule has two ionization centers. Accurate pKa values are critical for predicting solubility at intestinal pH (6.5) vs. gastric pH (1.2).

Protocol:

-

Preparation: Dissolve 5 mg of the compound in 20 mL of ionic strength-adjusted water (0.15 M KCl). If insoluble, use a co-solvent (Methanol < 30%) and extrapolate to 0% organic solvent (Yasuda-Shedlovsky extrapolation).

-

Titration: Titrate with 0.1 M HCl to pH 2.0, then back-titrate with 0.1 M KOH to pH 12.0 under inert gas (

) to prevent carbonate formation. -

Data Analysis: Use the Bjerrum plot method to identify inflection points.

-

Expectation: Inflection at pH ~6.0 (Benzimidazole) and ~9.5 (Amine).

-

pH-Dependent Solubility Profiling

Method: Shake-Flask Method with HPLC-UV quantification. Rationale: Solubility is the rate-limiting step for absorption of benzimidazoles.

Protocol:

-

Buffer Preparation: Prepare phosphate buffers at pH 1.2, 4.0, 6.8, and 7.4.

-

Saturation: Add excess solid compound to 2 mL of each buffer in borosilicate glass vials.

-

Equilibration: Shake at 37°C for 24 hours.

-

Filtration: Filter supernatant through a 0.45 µm PVDF membrane (pre-saturated to minimize adsorption).

-

Quantification: Analyze filtrate via HPLC.

-

Column: C18 Reverse Phase.

-

Mobile Phase: Acetonitrile/Water (0.1% TFA).

-

Detection: UV at 280 nm (Benzimidazole

).

-

References

-

Bonfanti, J. F., et al. (2007). "Respiratory syncytial virus fusion inhibitors.[6][7][8][9] Part 5: Optimization of benzimidazole substitution patterns towards derivatives with improved activity." Bioorganic & Medicinal Chemistry Letters.

-

Andries, K., et al. (2003). "A novel substituted benzimidazole that inhibits respiratory syncytial virus fusion."[5][6][9] Antimicrobial Agents and Chemotherapy.[8]

-

BenchChem. (2025).[2] "Discovery and history of dimethylbenzimidazoles." Technical Monographs.

-

PubChem. (2025).[10][11] "1,2-Dimethylbenzimidazole Compound Summary." National Library of Medicine.

-

Roymans, D., et al. (2010). "Binding of a potent small-molecule inhibitor to the respiratory syncytial virus fusion protein."[5][12] Proceedings of the National Academy of Sciences.

Sources

- 1. Benzimidazole - Wikipedia [en.wikipedia.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds - Arabian Journal of Chemistry [arabjchem.org]

- 4. Probing In Silico the Benzimidazole Privileged Scaffold for the Development of Drug-like Anti-RSV Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Overview of Current Therapeutics and Novel Candidates Against Influenza, Respiratory Syncytial Virus, and Middle East Respiratory Syndrome Coronavirus Infections [frontiersin.org]

- 6. Respiratory syncytial virus fusion inhibitors. Part 5: Optimization of benzimidazole substitution patterns towards derivatives with improved activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Small molecules VP-14637 and JNJ-2408068 inhibit respiratory syncytial virus fusion by similar mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Discovery of potential RSV fusion protein inhibitors from benzimidazole derivatives using QSAR, molecular docking, and ADMET evaluation methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Benzimidazole | C7H6N2 | CID 5798 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

Therapeutic potential of (1,2-Dimethyl-1,3-benzodiazol-5-yl)methanamine in drug discovery

Executive Summary

Molecule: (1,2-Dimethyl-1,3-benzodiazol-5-yl)methanamine Class: Benzimidazole-based Pharmacophore / Privileged Scaffold Primary Therapeutic Utility: Respiratory Syncytial Virus (RSV) Fusion Inhibition; Kinase Inhibition (ATP-competitive).

This technical guide analyzes this compound, a versatile heterocyclic building block. While often utilized as a high-value intermediate in the synthesis of complex bioactive agents (such as Sisunatovir analogs), its structural features—specifically the N1-methylation preventing tautomerism and the C5-methanamine linker—render it a critical scaffold for "lock-and-key" drug design. This guide details its structural advantages, synthetic pathways, and validated experimental protocols for assessing its bioactivity.[1]

Part 1: Structural Analysis & Pharmacophore Properties[2]

The benzimidazole ring is a "privileged scaffold" in medicinal chemistry due to its ability to mimic endogenous purines (adenine, guanine) and the amino acid histidine. The specific substitution pattern of this compound offers three distinct advantages:

-

Conformational Locking (N1-Methylation): unlike unsubstituted benzimidazoles, which undergo rapid tautomerism between N1 and N3, the N1-methyl group locks the molecule into a single tautomer. This reduces the entropic penalty upon protein binding.

-

Metabolic Stability (C2-Methylation): The C2-methyl group blocks the C2 position from rapid oxidative metabolism (a common clearance pathway for benzimidazoles) and enhances lipophilicity (LogP) for membrane permeability.

-

Flexible Linker (C5-Methanamine): The primary amine attached via a methylene bridge (

) acts as a "warhead" or "anchor." It is sufficiently flexible to reach acidic residues (Asp/Glu) in protein pockets or solvent-exposed regions, often improving solubility.

Table 1: Physicochemical Profile (Predicted)

| Property | Value | Significance in Drug Design |

| Molecular Weight | ~175.23 g/mol | Fragment-like; ideal for Fragment-Based Drug Discovery (FBDD). |

| H-Bond Donors | 2 (Amine) | Interaction with backbone carbonyls or acidic side chains. |

| H-Bond Acceptors | 2 (N3, Amine) | Critical for kinase hinge binding or viral pocket interaction. |

| pKa (Conj. Acid) | ~5.6 (Ring), ~9.5 (Amine) | The primary amine is protonated at physiological pH, aiding solubility. |

| Topological Polar Surface Area | ~38 Ų | High blood-brain barrier (BBB) penetration potential. |

Part 2: Therapeutic Applications[1][3][4][5][6][7]

Respiratory Syncytial Virus (RSV) Fusion Inhibition

The most authoritative application of this scaffold lies in the inhibition of the RSV Fusion (F) protein. The F-protein is responsible for fusing the viral envelope with the host cell membrane.

-

Mechanism of Action: Benzimidazole derivatives bind to a hydrophobic pocket within the central trimer of the F-protein (specifically the HR-N and HR-C regions). This binding stabilizes the protein in its "pre-fusion" conformation, preventing the structural collapse required to drive membrane fusion.

-

Role of the Scaffold: The benzimidazole core acts as the anchor in the hydrophobic pocket. The 5-position substituent (the methanamine) extends toward the solvent interface, often forming salt bridges with residues like Asp489 or Glu487 in the F-protein cavity.

Kinase Inhibition (Oncology)

Benzimidazoles are classical ATP-competitive inhibitors.

-

Mechanism: The N3 nitrogen of the benzimidazole ring mimics the N1 of adenine, accepting a hydrogen bond from the "hinge region" of kinase enzymes (e.g., VEGFR, EGFR).

-

Role of the Scaffold: The 1,2-dimethyl substitution prevents steric clashes in restricted pockets, while the 5-methanamine serves as a vector to attach solubilizing groups or to interact with the ribose-binding pocket.

Part 3: Visualization of Mechanism

The following diagram illustrates the RSV Fusion Inhibition mechanism, highlighting where the benzimidazole scaffold intervenes.

Caption: Mechanism of RSV inhibition. The benzimidazole scaffold binds the pre-hairpin intermediate, preventing the formation of the 6-helix bundle required for viral entry.

Part 4: Synthetic Protocol (Self-Validating)

This protocol describes the synthesis of the target molecule from commercially available 4-amino-3-nitrobenzonitrile. This route is chosen for its robustness and scalability.

Reaction Scheme Overview

-

Reduction: Nitro group reduction to diamine.

-

Cyclization: Formation of the benzimidazole ring with simultaneous C2-methylation.

-

Methylation: Selective N1-methylation.

-

Reduction: Nitrile reduction to the primary amine (methanamine).

Step-by-Step Methodology

Step 1: Synthesis of 2-Methyl-1H-benzimidazole-5-carbonitrile

-

Reagents: 4-Amino-3-nitrobenzonitrile (10 mmol), Iron powder (Fe), Acetic Acid (AcOH).

-

Procedure:

-

Dissolve 4-amino-3-nitrobenzonitrile in glacial acetic acid (30 mL).

-

Add Iron powder (5 eq) slowly (exothermic).

-

Reflux at 100°C for 4 hours. Note: AcOH acts as both solvent and the C2-methyl source via in-situ formation of the acetamide intermediate followed by cyclodehydration.

-

Validation: Monitor via TLC (Ethyl Acetate:Hexane 1:1). Disappearance of yellow starting material indicates nitro reduction.

-

Filter hot to remove iron residues. Neutralize filtrate with NaOH. Collect precipitate.

-

Step 2: N-Methylation to (1,2-Dimethyl-benzimidazol-5-yl)carbonitrile

-

Reagents: Product from Step 1, Iodomethane (MeI), K₂CO₃, DMF.

-

Procedure:

-

Dissolve intermediate in DMF. Add K₂CO₃ (1.5 eq).

-

Add MeI (1.1 eq) dropwise at 0°C. Stir at RT for 2 hours.

-

Regioselectivity Check: This reaction yields a mixture of 1,2-dimethyl-5-cyano and 1,2-dimethyl-6-cyano isomers.

-

Purification: Separate isomers via Column Chromatography (SiO₂). The 1,2-dimethyl-5-cyano isomer typically elutes second due to steric/electronic factors (verify with NOESY NMR).

-

Step 3: Nitrile Reduction to Methanamine

-

Reagents: Raney Nickel, H₂ (50 psi), Methanolic Ammonia.

-

Procedure:

-

Hydrogenate the nitrile in methanolic ammonia using Raney Ni catalyst.

-

Filter catalyst (Caution: Pyrophoric). Concentrate filtrate.

-

Final Product Isolation: Convert to HCl salt for stability.

-

Diagram: Synthetic Workflow

Caption: Three-step synthesis from nitro-benzonitrile precursor. Yields are typically 40-60% overall.

Part 5: Experimental Validation Protocols

To confirm the therapeutic potential, the following assays are standard industry requirements.

RSV Plaque Reduction Assay (PRA)

This is the gold standard for determining anti-RSV potency (

-

Cell Line: HEp-2 or A549 cells.

-

Virus: RSV Long strain or A2 strain.

-

Protocol:

-

Seed cells in 24-well plates to 90% confluency.

-

Infect monolayers with RSV (approx 50-100 PFU/well) for 2 hours.

-

Remove inoculum and overlay with methylcellulose media containing serial dilutions of the test compound.

-

Incubate for 4-5 days. Fix with formalin and stain with crystal violet.

-

Data Output: Count plaques.

is the concentration reducing plaque count by 50% compared to DMSO control. -

Success Criteria:

indicates a valid hit;

-

Time-of-Addition Assay

Determines when the drug acts in the viral lifecycle.

-

Logic: If the drug works via Fusion Inhibition, it must be present during viral entry (0-2 hours post-infection). If added >4 hours post-infection, it should show no effect.

-

Protocol: Add compound at -1h, 0h, 2h, 4h, and 6h relative to infection.

-

Expected Result for Benzimidazoles: Strong inhibition only when added at -1h or 0h.

References

-

Cockerill, G. S., et al. (2021).[2] "Discovery of Sisunatovir (RV521), an Inhibitor of Respiratory Syncytial Virus Fusion."[2] Journal of Medicinal Chemistry. Link

-

Bonfanti, J. F., et al. (2007). "Respiratory syncytial virus fusion inhibitors.[3][2][4][5][6] Part 5: Optimization of benzimidazole substitution patterns." Bioorganic & Medicinal Chemistry Letters. Link

-

Bansal, Y., & Silakari, O. (2012). "The therapeutic journey of benzimidazoles: a review." Bioorganic & Medicinal Chemistry. Link

-

Battaglia, S., et al. (2016). "Small-Molecule Inhibitors of the RSV F Protein: From the Bench to the Clinic." Current Topics in Microbiology and Immunology. Link

-

FDA Center for Drug Evaluation and Research. (2020). "Guidance for Industry: Antiviral Product Development—Conducting and Submitting Virology Studies to the Agency." Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 3. tandfonline.com [tandfonline.com]

- 4. Respiratory syncytial virus fusion inhibitors. Part 5: Optimization of benzimidazole substitution patterns towards derivatives with improved activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Technical Whitepaper: Solubility Profiling of (1,2-Dimethyl-1,3-benzodiazol-5-yl)methanamine

Comparative Analysis: DMSO vs. Aqueous Media

Executive Summary

This technical guide provides a structural analysis and solubility profiling strategy for (1,2-Dimethyl-1,3-benzodiazol-5-yl)methanamine (CAS: 82032-84-4 / Analogues).[1] As a benzimidazole scaffold functionalized with a primary amine, this molecule exhibits a distinct "solubility switch" behavior governed by pH and solvent polarity.

For researchers in medicinal chemistry and lead optimization, understanding this profile is critical. While DMSO serves as the universal solvent for stock preparation (solubilizing the lipophilic aromatic core), aqueous solubility is strictly dependent on the ionization state of the C5-methanamine tail. This guide details the physicochemical drivers of solubility and provides validated protocols for stock preparation and aqueous dilution.

Molecular Architectonics & Solubility Drivers

To predict and manipulate solubility, we must deconstruct the molecule into its functional solvophores.

Structural Analysis[1]

-

The Core (Lipophilic): The 1,2-dimethylbenzimidazole system is a fused aromatic heterocycle. The

-methylation at position 1 eliminates the hydrogen bond donor (HBD) capacity of the imidazole ring, significantly increasing lipophilicity compared to naked benzimidazole. This core drives strong lattice energy, resisting dissolution in water. -

The Tail (Hydrophilic Switch): The 5-methanamine group (

) is the primary solubilizing handle.[1] It is a basic primary amine.

Physicochemical Property Forecast

| Property | Estimated Value | Implication for Solubility |

| pKa (Benzimidazole N3) | ~5.6 – 6.0 | Weakly basic; protonates only in acidic media.[1] |

| pKa (Primary Amine) | ~9.2 – 9.8 | Critical: Fully protonated at physiological pH (7.4). |

| LogP (Neutral) | ~1.5 – 2.0 | Moderate lipophilicity; soluble in organic solvents. |

| LogD (pH 7.4) | < 0.5 | High aqueous solubility if salt formation occurs. |

Comparative Solubility Profile

Dimethyl Sulfoxide (DMSO)

Status: Superior / Universal Solvent

DMSO is the gold standard for this compound. As a polar aprotic solvent, it disrupts the

-

Solubility Limit: Typically >50 mM (approx. >10 mg/mL).

-

Mechanism: Dipole-dipole interactions solvate the aromatic core; the amine group remains soluble regardless of protonation state.

-

Utility: Ideal for 10 mM or 100 mM master stock solutions (cryo-storage).[1]

Water / Aqueous Buffers

Status: pH-Dependent / Conditional Water solubility is binary, dictated by the pH of the solution relative to the amine's pKa.

-

Neutral/Acidic Water (pH < 7): Good solubility. The amine accepts a proton, breaking the crystal lattice energy.

-

Basic Water (pH > 10): Poor solubility. The molecule exists as a free base, leading to aggregation and precipitation ("crashing out").

-

The "Kinetic" Trap: When diluting a DMSO stock into aqueous buffer (e.g., PBS pH 7.4), the rapid change in polarity can cause immediate precipitation if the concentration exceeds the kinetic solubility limit, even if the thermodynamic limit hasn't been reached.

Experimental Protocols

Master Stock Preparation (DMSO)

Objective: Create a stable, high-concentration stock for long-term storage.

-

Weighing: Weigh approx. 5–10 mg of solid compound into a glass amber vial (hydroscopic protection).

-

Calculation: Calculate the volume of DMSO (anhydrous,

99.9%) required to reach 50 mM .-

Formula:

-

-

Dissolution: Add DMSO. Vortex vigorously for 30 seconds.

-

Note: If dissolution is slow, sonicate at 40 kHz for 5 minutes. The solution should be crystal-clear.

-

-

Storage: Store at -20°C. Critical: DMSO is hygroscopic.[1] Allow the vial to warm to room temperature before opening to prevent water condensation, which can degrade the compound over time.

Kinetic Solubility Assay (Aqueous Dilution)

Objective: Determine the maximum concentration usable in a biological assay (e.g., cell culture) without precipitation.

-

Preparation: Prepare a 96-well plate with 198 µL of PBS (pH 7.4) per well.

-

Spiking: Add 2 µL of DMSO stock (at varying concentrations: 10, 20, 50 mM) to the wells to achieve final concentrations of 100, 200, 500 µM (1% DMSO final).

-

Incubation: Shake plate at 500 rpm for 2 hours at Room Temperature (RT).

-

Detection: Measure Absorbance at 620 nm (turbidity check).

-

Pass:

(Clear solution). -

Fail:

(Precipitation detected).

-

Visualization: Solubility Decision Workflow

The following diagram illustrates the logical flow for solubilizing benzimidazole-methanamines, highlighting critical decision points regarding pH and solvent choice.

Figure 1: Decision logic for solubilization.[1] Note the critical dependency on pH for aqueous pathways compared to the robustness of the DMSO pathway.

Troubleshooting & Optimization

| Observation | Root Cause | Remediation Strategy |

| Cloudiness upon DMSO stock dilution into PBS | "Crash-out" effect; local concentration exceeds kinetic solubility.[1] | Step-wise Dilution: Dilute DMSO stock 1:10 into water first, vortex immediately, then dilute into final buffer. |

| Precipitate in frozen DMSO stock | Moisture ingress caused hydrate formation. | Warm & Sonicate: Heat to 37°C and sonicate. If solid persists, filter (0.2 µm) and re-quantify concentration via UV-Vis. |

| Low solubility in cell media (pH 7.4) | Compound is aggregating. | Add Co-solvent: Use 0.5% - 1.0% DMSO or Cyclodextrin (HP- |

References

-

PubChem Compound Summary. Benzimidazole. National Center for Biotechnology Information. Accessed Feb 2026.[4] Link

-

Lipinski, C. A., et al. (2001). "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews. Link

-

Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Chapter on Solubility). Link

-

Cayman Chemical. Solubility Guidelines for Benzimidazole Derivatives. (General Protocol Reference). Link

-

MilliporeSigma. Solubility & Stability of Small Molecules in DMSO. Technical Bulletin. Link

Sources

Technical Guide: Ionization Profiling of (1,2-Dimethyl-1,3-benzodiazol-5-yl)methanamine

[1][2][3]

Executive Summary

This compound (also known as 1,2-dimethylbenzimidazole-5-methanamine) is a bicyclic heteroaromatic base containing two distinct ionizable centers: the imidazole ring nitrogen (N3) and the primary aliphatic amine on the side chain.[1][2][3][6]

Understanding the ionization state of this molecule is critical for medicinal chemistry, as the cationic species dominates at physiological pH (7.4), influencing membrane permeability (LogD) and binding affinity.[4][5] This guide provides predicted pKa values derived from structure-activity relationships (SAR) of experimentally validated analogs, alongside protocols for empirical verification.

Chemical Structure & Ionizable Centers[1][2][3]

The molecule consists of a 1,2-dimethylbenzimidazole core substituted at the 5-position with a methanamine group.[1][2][3]

| Feature | Description | Role in Ionization |

| Core Scaffold | 1,2-Dimethylbenzimidazole | Basic Center 1: The N3 nitrogen accepts a proton.[1][2][3] Methylation at N1 prevents tautomerism; methylation at C2 is electron-donating.[1][2][3] |

| Side Chain | 5-Methanamine (-CH₂NH₂) | Basic Center 2: A primary aliphatic amine.[1][2][3] Typically highly basic (pKa ~9.0).[2][5] |

| Electronic Effects | Inductive Coupling | The protonated side chain (-CH₂NH₃⁺) exerts a strong electron-withdrawing effect (-I), lowering the pKa of the ring nitrogen compared to the unsubstituted parent.[3] |

Structural Visualization (DOT)

The following diagram illustrates the connectivity and numbering of the core scaffold.

Caption: Structural decomposition highlighting the two key ionization sites: the aromatic N3 and the aliphatic side chain amine.[2][3][5]

pKa Values and Ionization Constants

Due to the specific substitution pattern, exact experimental values for this CAS are rare in public literature.[1][4][5] The values below are high-confidence estimates derived from the experimental pKa of 1,2-dimethylbenzimidazole (6.6) and benzylamine (9.3), corrected for Hammett substituent effects.[4][5]

Predicted pKa Table[4]

| Ionization Center | Functional Group | Predicted pKa | Type | Description |

| pKa₁ | Benzimidazole Ring (N3) | 6.1 ± 0.2 | Basic (Conj.[1][2][3] Acid) | The ring nitrogen deprotonates first.[2] Its basicity is slightly reduced from the parent (6.6) due to the electron-withdrawing nature of the protonated side chain.[2][3] |

| pKa₂ | Primary Amine (-NH₂) | 9.0 ± 0.3 | Basic (Conj.[2][3] Acid) | The aliphatic amine deprotonates second.[2] Its basicity is lower than benzylamine (9.[2][4]3) due to the electron-deficient benzimidazole ring.[1][2][3] |

Species Distribution at Physiological pH[1][2][4][5]

-

Gastric pH (1.5 - 3.5): Dication (+2) . Both the ring N3 and side chain amine are protonated.[2] High solubility.

-

Intestinal/Blood pH (7.4): Monocation (+1) .[2][5] The ring N3 is largely deprotonated (neutral), while the side chain amine remains protonated (-NH₃⁺).[5]

-

Basic pH (> 10.0): Neutral (0) . Both sites are deprotonated.[1][2][4] Low solubility, high permeability.[1][2][4][5]

Ionization Pathways & Microspecies[2][3][4]

The ionization process follows a sequential deprotonation pathway.[2] Note that while the two sites interact, they are separated by a methylene bridge, minimizing resonance effects but maintaining inductive communication.[1][4][5]

Caption: Sequential deprotonation pathway. At physiological pH, the molecule exists primarily as a monocation.[4][5]

Experimental Validation Protocols

To confirm these theoretical values, the following Potentiometric Titration protocol is recommended. This method is self-validating through the use of a reference standard.[1][2][3]

Protocol: Potentiometric pKa Determination

Objective: Determine precise macro-pKa values using a glass electrode autotitrator.

Reagents:

-

Solvent: 0.15 M KCl solution (degassed, CO₂-free) to maintain ionic strength.

-

Titrant: 0.1 M KOH (standardized) and 0.1 M HCl.

-

Co-solvent (Optional): Methanol (if solubility is <0.5 mg/mL at neutral pH).[5] Note: If Methanol is used, the Yasuda-Shedlovsky extrapolation must be applied to obtain aqueous pKa.[1][2][3][5]

Workflow:

-

Dissolution: Dissolve the compound in a known excess of 0.1 M HCl to ensure full protonation (Starting species: Dication).

-

Calibration: Calibrate the electrode using pH 4.01, 7.00, and 10.01 buffers. Verify slope efficiency (>98%).

-

Titration: Titrate with 0.1 M KOH under inert gas (Nitrogen/Argon) purge to prevent carbonate formation.

-

Data Collection: Record pH vs. Volume of titrant. Collect at least 20 points per equivalent.

-

Analysis: Use Bjerrum plot analysis or non-linear least squares regression (e.g., Hyperquad) to calculate pKa values.

Validation Criteria:

Implications for Drug Development[2][3][7]

Solubility Profile

-

High Solubility: pH < 5 (Gastric environment).[2][5] The +2 charge ensures rapid dissolution.[2]

-

Solubility Drop: As pH approaches 9.0, the species becomes neutral, potentially leading to precipitation in basic media.[1][4][5]

-

Formulation Strategy: Salt forms (e.g., Dihydrochloride) are highly recommended to ensure stability and dissolution rate.[4][5]

Permeability (LogD)

References

-

ChemicalBook. (2024).[2][4] Benzimidazole: Chemical property, Primary Use, and biological activity. Link

-

ResearchGate. (2009).[2][4] Determination of thermodynamic pKa values of benzimidazole and benzimidazole derivatives by capillary electrophoresis. Link

-

ChemRxiv. (2020).[2][4] A Facially Coordinating Tris-Benzimidazole Ligand for Nonheme Iron Enzyme Models. (Cites pKa of 1,2-dimethylbenzimidazole as 6.6).[1][2][4][5][6] Link[5]

-

PubChem. (2025).[2][4][7][8][9] 1,2-Dimethylbenzimidazole Compound Summary. Link[5]

-

FooDB. (2011).[1][2][4] Dimethylbenzimidazole Properties and pKa Predictions. Link[5]

Sources

- 1. 5,6-Dimethylbenzimidazole - Wikipedia [en.wikipedia.org]

- 2. 1H-Imidazole, 1,2-dimethyl- [webbook.nist.gov]

- 3. Diazepam [webbook.nist.gov]

- 4. Showing Compound Dimethylbenzimidazole (FDB023216) - FooDB [foodb.ca]

- 5. helda.helsinki.fi [helda.helsinki.fi]

- 6. chemrxiv.org [chemrxiv.org]

- 7. 1-(1H-Imidazol-5-yl)methanamine | C4H7N3 | CID 12408174 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 1,2-Dimethylbenzimidazole | C9H10N2 | CID 312693 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. (1H-Benzo[D]imidazol-5-YL)methanamine | C8H9N3 | CID 11593548 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: Synthesis and Discovery of (1,2-Dimethyl-1,3-benzodiazol-5-yl)methanamine

Executive Summary

Compound Identity: (1,2-Dimethyl-1,3-benzodiazol-5-yl)methanamine CAS Registry Number: 80073-14-9 (Precursor Carbonitrile); Amine specific: 1206969-58-3 Role: Critical Intermediate / Privileged Scaffold Primary Applications: Respiratory Syncytial Virus (RSV) Fusion Inhibitors (e.g., BMS-433771 analogs), VEGFR-2 Kinase Inhibitors.

This technical guide details the history, chemical evolution, and synthetic protocols for This compound , a high-value intermediate in medicinal chemistry. Unlike generic reagents, this specific scaffold represents a strategic "anchor" used to position pharmacophores in viral fusion proteins and kinase ATP-binding pockets.

History and Discovery: The "Scaffold Hop"

The discovery of this specific benzimidazole derivative is not an isolated event but a result of rational drug design and scaffold hopping in the late 1990s and early 2000s, primarily targeting RSV and oncology pathways.

From Vitamin B12 to Antivirals

The benzimidazole core was historically known as the degradation product of Vitamin B12 (5,6-dimethylbenzimidazole). However, the 1,2-dimethyl-5-substituted pattern emerged later as researchers sought to optimize solubility and metabolic stability.

-

The RSV Breakthrough (c. 2000-2005): Early RSV fusion inhibitors were based on benzodiazepine cores. Researchers at Bristol-Myers Squibb (BMS) and other pharmaceutical entities engaged in "scaffold hopping"—replacing the benzodiazepine ring with a benzimidazole to improve oral bioavailability.

-

The Linker Role: The 5-methanamine functionality was identified as the ideal "vector." It allowed chemists to attach large, hydrophobic groups (like pyrimidines or sulfonamides) to the benzimidazole core, projecting them into the hydrophobic pocket of the RSV F-protein. This led to the discovery of the BMS-433771 series.

-

Kinase Inhibition: Concurrently, the 1,2-dimethyl motif was found to fit snugly into the ATP-binding pocket of VEGFR-2, with the 5-position amine serving as a hinge binder or solvent-exposed tether.

Structural Evolution

The transition from generic benzimidazoles to this specific target followed this logic:

-

N1-Methylation: Prevents tautomerization (locking the 5 vs. 6 position).

-

C2-Methylation: Increases lipophilicity and metabolic stability against oxidation.

-

C5-Aminomethylation: Provides a nucleophilic handle for diversification (amide coupling, reductive amination).

Retrosynthetic Analysis & Pathways

The synthesis of this compound is best approached via the Nitrile Reduction Route (Route A), which offers the highest regioselectivity. Older methods involving chloromethylation (Route B) often yield inseparable mixtures of 5- and 6-isomers.

Pathway Visualization (Graphviz)

Caption: Retrosynthetic comparison showing the preferred Nitrile Reduction pathway (Route A) versus the problematic Chloromethylation pathway (Route B).

Technical Protocol: The Nitrile Reduction Route

This protocol describes the synthesis starting from 4-Fluoro-3-nitrobenzonitrile , ensuring regiochemical integrity.

Reaction Scheme Data Table

| Step | Reactant | Reagent/Catalyst | Solvent | Temp (°C) | Yield (Typ.) | Key Risk |

| 1 | 4-Fluoro-3-nitrobenzonitrile | Methylamine (2M in THF) | THF | 0 → 25 | 92-95% | Exothermic |

| 2 | 4-(Methylamino)-3-nitrobenzonitrile | H₂ / Pd/C (10%) | MeOH | 25 | 90-95% | Pyrophoric Cat. |

| 3 | Diamine Intermediate | Triethyl orthoacetate (or Ac₂O) | EtOH | Reflux | 85-88% | Moisture Sens. |

| 4 | 1,2-Dimethyl...-5-carbonitrile | Raney Nickel / H₂ (50 psi) | NH₃/MeOH | 50 | 80-85% | H₂ Pressure |

Detailed Experimental Methodology

Step 1: SNAr Displacement (Formation of N-Methyl Nitroaniline)

-

Setup: Charge a 3-neck round-bottom flask (RBF) with 4-fluoro-3-nitrobenzonitrile (1.0 eq) and anhydrous THF (10 vol).

-

Addition: Cool to 0°C. Dropwise add Methylamine (2.0M in THF, 2.5 eq) over 30 minutes. The reaction is exothermic; maintain internal temp <10°C.

-

Reaction: Warm to room temperature (RT) and stir for 4 hours. Monitor by TLC (Hexane/EtOAc 7:3).

-

Workup: Concentrate in vacuo. Resuspend in water, filter the yellow precipitate, wash with cold water, and dry.

-

Checkpoint: Product should be bright yellow solid (4-(methylamino)-3-nitrobenzonitrile).

-

Step 2 & 3: Reduction and Cyclization (The "One-Pot" Variation)

Note: While step-wise is possible, modern protocols often telescope the reduction and cyclization.

-

Reduction: Dissolve the nitro-amine (from Step 1) in Ethanol . Add 10% Pd/C (5 wt%). Hydrogenate at 40 psi for 6 hours until H₂ uptake ceases.

-

Filtration: Filter through Celite under nitrogen (anoxic conditions prevent darkening).

-

Cyclization: To the filtrate (containing the unstable diamine), immediately add Triethyl orthoacetate (1.5 eq) and a catalytic amount of p-TSA (0.1 eq).

-

Reflux: Heat to reflux (80°C) for 12 hours.

-

Isolation: Cool to 0°C. The product, 1,2-dimethylbenzimidazole-5-carbonitrile , often crystallizes out. If not, concentrate and recrystallize from EtOAc/Hexane.

-

Validation: IR spectrum should show a sharp nitrile peak at ~2220 cm⁻¹.

-

Step 4: Nitrile Reduction to Methanamine

-

Setup: In a high-pressure autoclave, dissolve the carbonitrile (1.0 eq) in Methanolic Ammonia (7N NH₃ in MeOH, 20 vol).

-

Why Ammonia? It suppresses the formation of secondary amines (dimerization) during reduction.

-

-

Catalyst: Add Raney Nickel (slurry in water/MeOH, ~20 wt% loading).

-

Hydrogenation: Pressurize to 50-60 psi H₂ and heat to 50°C. Stir vigorously for 12-24 hours.

-

Workup: CAUTION: Raney Ni is pyrophoric. Filter carefully through Celite, keeping the pad wet.

-

Purification: Concentrate the filtrate. The free base is an oil or low-melting solid. Convert to the Dihydrochloride salt by adding 4M HCl in Dioxane for long-term stability.

-

Final Product: this compound • 2HCl.

-

Mechanism of Action & Quality Control

Mechanistic Insight: The Phillips-Type Cyclization

The formation of the benzimidazole ring in Step 3 relies on the condensation of the diamine with the orthoester.

-

Nucleophilic Attack: The primary amine of the phenylenediamine attacks the electrophilic carbon of triethyl orthoacetate.

-

Elimination: Ethanol is eliminated to form an imidate intermediate.

-

Ring Closure: The secondary amine (N-methyl) attacks the imidate, followed by loss of ethanol, driving the formation of the aromatic benzimidazole system.

Analytical Specifications (Self-Validating System)

To ensure the protocol was successful, the product must meet these criteria:

-

¹H NMR (DMSO-d₆):

-

δ 2.50-2.60 (s, 3H, C2-Me )

-

δ 3.70-3.80 (s, 3H, N1-Me )

-

δ 4.10 (s, 2H, Ar-CH₂-NH₂)

-

Aromatic protons: 7.4 - 7.8 ppm (3H pattern).

-

-

Mass Spectrometry (ESI+): [M+H]⁺ = 176.12 (Free base).

-

HPLC Purity: >98% (Critical for use in subsequent coupling reactions).

References

-

BMS RSV Inhibitor Discovery

- Title: "Discovery of Oral Respiratory Syncytial Virus Fusion Inhibitors."

- Source:Journal of Medicinal Chemistry (2003/2005).

- Context: Describes the use of 5-aminomethylbenzimidazoles (BMS-433771)

-

URL:[Link] (General Journal Link for verification).

- Title: "Efficient Synthesis of 1,2-Disubstituted Benzimidazoles.

- Patent Literature (BMS)

-

Kinase Inhibitor Applications

-

Title: "Pyrimidineamines as angiogenesis modulators."[1]

- Source: US P

- Context: Uses the 1,2-dimethyl-5-aminomethyl scaffold for VEGFR-2 inhibition.

- URL

-

Sources

Methodological & Application

Application Note: Reductive Amination of (1,2-Dimethyl-1,3-benzodiazol-5-yl)methanamine

[1]

Abstract & Strategic Significance

The this compound scaffold is a "privileged structure" in medicinal chemistry, frequently serving as a bioisostere for benzylamines in GPCR ligands, kinase inhibitors, and anti-infectives.[1] Its incorporation often improves aqueous solubility and metabolic stability compared to phenyl analogs due to the polarity and basicity of the benzimidazole core.

This guide details the reductive amination of this specific amine with various carbonyl electrophiles (aldehydes and ketones).[2][3][4] Unlike simple benzylamines, the presence of the basic benzimidazole ring (pKa ~5.6) requires specific attention to pH control and workup procedures to prevent catalyst sequestration and ensure optimal yields.

Chemical Properties & Handling[5][6][7]

-

IUPAC Name: 1-(1,2-dimethylbenzimidazol-5-yl)methanamine[1]

-

Molecular Weight: 175.23 g/mol [1]

-

Physical State: Typically a pale yellow to tan solid; hygroscopic.

-

Solubility: Highly soluble in MeOH, EtOH, DMSO, and dilute aqueous acid.[1] Moderately soluble in DCM/CHCl3. Poorly soluble in Et2O, Hexanes.

-

Basicity: Contains two basic centers:[1]

-

Primary Amine (Exocyclic): pKa ~9.5 (Nucleophilic species).

-

Benzimidazole Nitrogen (N3): pKa ~5.6 (Non-nucleophilic, but proton acceptor).

-

Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. The free base absorbs CO2 from air to form carbamates; the hydrochloride salt is stable.

Mechanistic Insight & Reaction Design

The success of this reaction hinges on the formation of the iminium ion intermediate.

-

Nucleophilicity: The exocyclic amine is highly nucleophilic (similar to benzylamine). However, the benzimidazole ring can act as a "proton sponge," potentially neutralizing the acid catalyst (AcOH) required to activate the carbonyl.

-

Catalyst Choice: A slight excess of Acetic Acid (AcOH) is critical to ensure enough protons are available for carbonyl activation after the benzimidazole ring is protonated.

-

Reducing Agent:

Reaction Pathway Diagram

Caption: Mechanistic pathway highlighting the critical iminium formation step and the competitive protonation of the benzimidazole ring.

Experimental Protocols

Method A: Standard Protocol for Aldehydes (STAB)

Best for: Aromatic and aliphatic aldehydes. High functional group tolerance.

Reagents:

-

Amine: this compound (1.0 equiv)[1]

-

Aldehyde: 1.0 – 1.2 equiv[1]

-

Solvent: 1,2-Dichloroethane (DCE) or DCM (Anhydrous)[1]

-

Acid: Glacial Acetic Acid (1.5 – 2.0 equiv)[1]

-

Reductant: Sodium Triacetoxyborohydride (STAB) (1.4 – 1.6 equiv)[1]

Procedure:

-

Formation: In a dry vial, dissolve the Amine (1.0 mmol) and Aldehyde (1.0 mmol) in DCE (5 mL).

-

Activation: Add Acetic Acid (1.5 mmol). Note: The mixture may warm slightly. Stir at Room Temperature (RT) for 30–60 minutes to allow imine formation.

-

Checkpoint: If the aldehyde is aromatic, the solution often turns yellow/orange.

-

-

Reduction: Cool the mixture to 0°C (optional, but recommended to minimize side products). Add STAB (1.5 mmol) portion-wise over 5 minutes.

-

Reaction: Remove ice bath and stir at RT for 2–16 hours. Monitor by LC-MS or TLC (DCM/MeOH/NH4OH 90:10:1).[1]

-

Quench: Add saturated aqueous NaHCO3 (5 mL) and stir vigorously for 15 minutes to quench excess borohydride.

Method B: Protocol for Ketones (NaCNBH3)

Best for: Cyclic ketones, acetophenones, and slow-reacting substrates.[1]

Reagents:

-

Solvent: Methanol (Anhydrous)[1]

-

Acid: Acetic Acid (to pH ~5)

-

Reductant: Sodium Cyanoborohydride (NaCNBH3) (2.0 equiv)[1]

Procedure:

-

Dissolve Amine (1.0 mmol) and Ketone (1.2–1.5 mmol) in MeOH (4 mL).

-

Add Acetic Acid dropwise. Monitor pH with wet pH paper; aim for pH 5–6. Crucial: If pH is too low (<4), the ketone is reduced to alcohol; if too high (>7), imine doesn't form.

-

Add NaCNBH3 (2.0 mmol) in one portion.

-

Stir at RT (or reflux at 60°C for difficult substrates) for 16–24 hours.

Workup & Purification Strategy

Because the product contains a basic benzimidazole core, standard acidic workups can trap the product in the aqueous phase. Use this "Double-Switch" extraction method for high purity.[1]

Purification Workflow

Caption: "Double-Switch" extraction protocol ensures removal of neutral impurities and efficient recovery of the basic benzimidazole product.[1]

Detailed Steps:

-

Quench: Dilute reaction with water.

-

Acid Wash (Optional): Acidify to pH 2 with 1N HCl. Wash with Et2O or EtOAc. Discard organic layer (removes unreacted aldehyde/ketone).

-

Basify: Adjust aqueous layer to pH 12–14 using 2N NaOH. The product will precipitate or oil out.

-

Extraction: Extract aqueous layer 3x with DCM:Isopropanol (3:1) . Note: Pure DCM is often insufficient to extract polar benzimidazoles; IPA helps.

-

Drying: Dry over Na2SO4, filter, and concentrate.

Optimization & Troubleshooting

| Issue | Probable Cause | Corrective Action |

| Low Conversion | Benzimidazole buffering | Increase AcOH to 2.5 equiv. Ensure pH is acidic enough for imine formation. |

| Alcohol Byproduct | Direct reduction of carbonyl | Use STAB instead of NaCNBH3. Add reductant after 1 hour of imine formation. |

| Dialkylation | Amine is too nucleophilic | Use excess Amine (1.5 equiv) relative to Aldehyde. Add Aldehyde slowly. |

| Product stuck in Aqueous | High polarity of scaffold | Use "Salting out" (saturate aqueous with NaCl). Use DCM/IPA or CHCl3/IPA for extraction. |

| Precipitation | Insoluble Imine | Add Co-solvent (DMF or MeOH) to DCE/DCM mixture. |

References

-

Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[3] Journal of Organic Chemistry, 1996, 61(11), 3849–3862. Link[1]

-

Borch, R. F., et al. "The Cyanohydridoborate Anion as a Selective Reducing Agent." Journal of the American Chemical Society, 1971, 93(12), 2897–2904. Link[1]

- Gaba, M., et al. "Benzimidazole derivatives: search for new anxiolytic agents." Journal of Young Pharmacists, 2010.

- Maryanoff, C. A., et al. "Cyclizations of N-Acyliminium Ions." Chemical Reviews, 2004. (Context on handling basic heterocycles in reductive conditions).

Disclaimer: This protocol is intended for use by qualified laboratory personnel. Always review Safety Data Sheets (SDS) for this compound and all reagents before use.

Sources

- 1. 5,6-二甲基苯并咪唑 | 582-60-5 [m.chemicalbook.com]

- 2. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 4. scholarsarchive.byu.edu [scholarsarchive.byu.edu]

- 5. Sodium triacetoxyborohydride: Applications in Selective Reductive Amination and its Detection Method_Chemicalbook [chemicalbook.com]

Application Note: Handling and Storage Protocols for Hygroscopic Benzimidazole Amines

Abstract

Benzimidazole amines are a critical scaffold in medicinal chemistry, frequently utilized in the development of antihistamines, anthelmintics, and kinase inhibitors. However, their primary and secondary amine substituents—often isolated as hydrochloride or mesylate salts to improve solubility—render them highly hygroscopic. Uncontrolled moisture uptake leads to deliquescence, stoichiometric errors in reaction setup, and potential hydrolytic degradation of sensitive side chains. This guide provides a rigorous, self-validating protocol for the storage, handling, and solubilization of these materials to ensure experimental reproducibility and data integrity.

Scientific Foundation: The Hygroscopicity Challenge

Mechanism of Moisture Uptake

Benzimidazole amines possess dual hygroscopic drivers:

-

Hydrogen Bonding: The imidazole ring nitrogens and the exocyclic amine groups act as potent hydrogen bond acceptors/donors, readily interacting with atmospheric water vapor.

-

Crystal Lattice Disruption (Salt Forms): Counterions (e.g.,

,

Impact on Experimental Integrity

-

Stoichiometric Drift: A 2% water uptake by weight in a 50 mg reagent charge results in a 1 mg deficit of active pharmacophore. In tight structure-activity relationship (SAR) studies, this variance can skew potency data (

). -

Chemical Instability: While the benzimidazole core is robust, moisture can catalyze the hydrolysis of adjacent amide linkers or facilitate oxidative degradation of the amine group.

Protocol 1: Material Characterization & Validation

Before integrating a new batch of benzimidazole amine into a workflow, its hygroscopic nature must be quantified.

Dynamic Vapor Sorption (DVS)

-

Purpose: To determine the critical relative humidity (RH) threshold where significant water uptake occurs.

-

Method: Cycle the sample from 0% to 90% RH at 25°C.

-

Interpretation: If mass increase exceeds 0.2% w/w at 50% RH, the material is classified as hygroscopic . If >2%, it is very hygroscopic .

Thermogravimetric Analysis (TGA)

-

Purpose: To determine the current water content (Loss on Drying - LOD).

-

Method: Ramp 10°C/min to 150°C. The weight loss step prior to decomposition represents volatiles/water.

Protocol 2: Storage Architecture

Proper storage is a multi-barrier system designed to prevent moisture ingress during long-term dormancy.

| Storage Tier | Environment | Container Specification | Protocol |

| Long-Term | -20°C Freezer | Amber Glass Vial + Parafilm + Desiccant Bag | Place the primary vial inside a secondary jar containing activated silica gel or |

| Working | Ambient (20-25°C) | Vacuum Desiccator | Maintain under active vacuum or inert gas ( |

The Equilibrations Rule (Critical)

Never open a cold vial immediately.

-

Causality: Opening a -20°C vial in humid lab air causes immediate condensation on the powder, ruining the sample.

-

Step: Remove vial from freezer and place in a desiccator for 45–60 minutes until it reaches room temperature. Wipe the exterior dry before opening.

Protocol 3: Handling & Weighing

This protocol minimizes atmospheric exposure time (AET) to <30 seconds.

Equipment Setup

-

Analytical Balance: Calibrated, enclosed in a draft shield.

-

Anti-Static Gun: Hygroscopic powders in dry environments generate static, causing "flying powder."

-

Spatulas: Stainless steel or PTFE-coated (avoid plastic which generates static).

The "Difference Weighing" Method

Standard weighing (taring a boat and adding powder) exposes the bulk stock to moisture for too long. Use this method instead:

-

Prepare: Place the destination flask (containing solvent or empty) on the bench.

-

Tare: Place the capped source vial on the balance. Tare to zero.

-

Transfer: Remove the vial, open it, extract an estimated amount of powder, and dispense into the destination flask. Close the vial immediately.

-

Measure: Place the capped source vial back on the balance.

-

Calculate: The negative mass displayed is the exact amount transferred.

-

Validation: This method accounts for all material removed, regardless of spillage or static cling on the spatula.

-

Protocol 4: Solubilization & Reaction Setup

Solvent Selection

-

Anhydrous Solvents: Use solvents (DMSO, DMF, Methanol) with <50 ppm water content.

-

Molecular Sieves: Store working solvents over activated 3Å or 4Å molecular sieves.

Dissolution Workflow

-

Purge: Flush the destination vial with Nitrogen or Argon before adding the solid.

-

Add Solid: Use the "Difference Weighing" method (Section 5.2).

-

Add Solvent: Add solvent via syringe through a septum to maintain inert atmosphere.

-

Sonication: Benzimidazole salts may form a "gum" upon initial solvent contact. Sonicate for 5-10 minutes to ensure complete dissolution.

Recovery of Wet Material[1]

If a batch has absorbed moisture (clumped or sticky), use this decision tree to recover it.

Drying Methods

-

Method A: Vacuum Desiccator (Gentle)

-

Conditions: Room Temp, <10 mbar, over

. -

Duration: 24–48 hours.

-

Use Case: Thermally unstable derivatives.

-

-

Method B: Vacuum Oven (Rapid)

-

Conditions: 40–50°C, <10 mbar,

bleed. -

Duration: 4–6 hours.

-

Use Case: Stable salts (HCl, Mesylate).

-

Visual Workflows

Lifecycle of Hygroscopic Reagents

This diagram illustrates the critical path from receipt to reaction, emphasizing the equilibration steps often missed by junior researchers.

Figure 1: Critical path for handling hygroscopic benzimidazole amines, highlighting the mandatory equilibration step.

Drying Decision Logic

Logic flow for determining the appropriate drying method based on material state.

Figure 2: Decision matrix for recovering wet hygroscopic materials based on physical state and thermal stability.

References

-

Dynamic Vapor Sorption (DVS) Methodology: Surface Measurement Systems. "DVS Analysis of Pharmaceutical Salts." Surface Measurement Systems Application Notes. Link

-

Weighing Guidelines: WuXi AppTec. "3 Best Practices for Analytical Balance to Ensure Accurate Weighing in Drug R&D." WuXi AppTec Insights, 2025. Link

-

Hygroscopic Material Handling: Sigma-Aldrich. "Weighing Measurement, the Accurate Way." Sigma-Aldrich Technical Library. Link

-

Benzimidazole Stability: PubChem. "Benzimidazole Compound Summary." National Library of Medicine. Link

-

Desiccant Selection: ResearchGate Discussion. "Drying and Storing Hygroscopic Salts." ResearchGate Community Forum, 2017. Link

Troubleshooting & Optimization

Minimizing side reactions during the synthesis of benzodiazol methanamines

Technical Support Center: Benzodiazole Methanamine Synthesis Case Reference: BZM-SYN-001 | Status: Active[1]

Welcome to the Advanced Synthesis Support Center. This guide addresses the specific challenges in synthesizing benzodiazole methanamines (specifically 2-(aminomethyl)benzimidazole and its derivatives). These scaffolds are notorious for "tarring out" due to the oxidative instability of diamine precursors and the high reactivity of the free primary amine tail.

Module 1: Critical Failure Modes & Troubleshooting

This section deconstructs the most common user-reported failures. We move beyond "check the temperature" to the mechanistic root causes.

Issue #1: The "Black Tar" Syndrome (Oxidative Polymerization)

Symptom: The reaction mixture turns dark purple or black within minutes of mixing o-phenylenediamine (OPD) with the electrophile. Root Cause: OPD is highly susceptible to air oxidation, forming o-benzoquinone diimine, which rapidly polymerizes.[1] Corrective Actions:

-

The Bisulfite Scrub: Do not trust "pure" OPD from the bottle. Wash the dark solid with a saturated aqueous solution of sodium bisulfite (

) followed by cold water before use. -

Argon Sparging: Degas your solvent for 15 minutes before adding the diamine.

-

Acid Stabilization: If using the Phillips condensation (acid-catalyzed), add the acid before the oxidant or heat. The protonated diamine (

) is resistant to oxidation.[1]

Issue #2: The "Diketopiperazine" Trap (Glycine Route)

Symptom: When condensing OPD with Glycine (a common route to the methanamine), yield is low, and a white insoluble solid precipitates that is not the product.[1] Root Cause: Glycine prefers to react with itself rather than the OPD. Two glycine molecules condense to form 2,5-diketopiperazine (DKP) , a stable cyclic diamide, effectively consuming your reagent.[1] Corrective Actions:

-

Concentration Control: DKP formation is bimolecular (second-order).[1] Keep the glycine concentration low relative to the acid catalyst.

-

High Acid Load: Use 4N-6N HCl. The protonation of the glycine amine group suppresses the nucleophilic attack required for DKP formation, while the carboxylic acid remains reactive enough for the Phillips condensation at high temperatures (

).

Issue #3: Regioisomerism (N1 vs. N3 Alkylation)

Symptom: When alkylating a pre-formed benzimidazole methanamine, you obtain a mixture of isomers that are difficult to separate.[1] Root Cause: The benzimidazole ring exists as a tautomeric mixture. The N1 and N3 nitrogens are chemically equivalent in unsubstituted rings but distinct in substituted ones. Corrective Actions:

-

Solvent Switching:

-

Protic Solvents (MeOH): Favor the thermodynamically stable isomer (usually less sterically hindered).[1]

-

Aprotic Solvents (DMF/THF) + Strong Base (

): Favor the kinetic product, often driven by the coordination of the cation (

-

-

Transient Protection: Do not alkylate the free methanamine. Protect the primary amine (e.g., Boc/Cbz) before attempting N-alkylation of the ring to prevent over-alkylation (quaternization).[1]

Module 2: Visualizing Reaction Pathways

The following diagram maps the competition between the desired cyclization and the fatal side reactions (Oxidation and DKP formation).

Caption: Figure 1. Competitive pathways in the Phillips condensation of OPD and Glycine. Note that oxidation and DKP formation are irreversible sinks.

Module 3: Optimized Experimental Protocol

Protocol ID: BZM-HCl-04 Method: Phillips Condensation (Modified for Glycine) Target: 2-(Aminomethyl)benzimidazole dihydrochloride[1]

This protocol prioritizes the suppression of DKP formation and oxidative degradation.

Reagents:

-

o-Phenylenediamine (OPD): 10.8 g (0.1 mol) [Recrystallized or Bisulfite washed][1]

-

Glycine: 11.3 g (0.15 mol) [1.5 eq excess to account for minor DKP loss][1]

-

Hydrochloric Acid (4N): 100 mL[1]

-

Decolorizing Charcoal

Step-by-Step Methodology:

-

Inert Setup: Flush a 250 mL round-bottom flask with argon for 5 minutes.

-

Acid Charge: Add 100 mL of 4N HCl .

-

Reagent Addition: Add Glycine first, followed by OPD. The solution should turn pink/reddish but remain clear.

-

Reflux: Heat to reflux (

) for 8–12 hours . -

Clarification: Cool to

. Add 1g of activated charcoal. Stir for 10 minutes and filter hot through Celite. This removes the "tar" byproducts. -

Crystallization (The Critical Step):

-

Concentrate the filtrate to approx. 30 mL volume under reduced pressure.

-

Cool to

. The product crystallizes as the dihydrochloride salt . -

Why Salt? Isolating the free base (by adding NaOH) often leads to emulsions and solubility in water.[1] The salt is far easier to purify.

-

-

Wash: Filter the crystals and wash with ice-cold ethanol (removes unreacted OPD) and then diethyl ether.

Module 4: Regioselectivity Decision Engine

When further functionalizing the benzimidazole, use this logic flow to predict and control the site of alkylation.

Caption: Figure 2. Logic flow for predicting N-alkylation regiochemistry. Sterics usually dominate under basic (anionic) conditions.[1]

Summary of Key Data

| Parameter | Recommended Range | Consequence of Deviation |

| Acid Conc. | 4N - 6N HCl | Low: DKP formation. High: Charring/Hydrolysis. |

| Temperature | 100°C - 110°C | Low: Incomplete cyclization (stops at amide).[1] |

| Atmosphere | Argon/Nitrogen | Air: Irreversible formation of phenazine-like tars. |

| Stoichiometry | 1.0 OPD : 1.5 Glycine | Excess OPD: Difficult purification. Excess Gly: Wasted reagent (DKP).[1] |

References

-

Phillips, M. A. (1928).[1] The Formation of 2-Substituted Benzimidazoles. Journal of the Chemical Society (Resumed), 2393.[1] Link(The foundational text for acid-catalyzed condensation).

-

Wright, J. B. (1951).[1] The Chemistry of the Benzimidazoles. Chemical Reviews, 48(3), 397-541.[1] Link(Comprehensive review of side reactions and tautomerism).[1]

-

Cescon, L. A., & Day, A. R. (1962).[1][2] Preparation of Some Benzimidazoles. Journal of Organic Chemistry, 27(2), 581–586.[1] Link(Specific protocols for glycine condensation and DKP avoidance).

-

Grimmett, M. R. (1997).[1] Imidazole and Benzimidazole Synthesis. Academic Press. (Authoritative text on regioselectivity mechanisms).

Sources

Validation & Comparative

Spectroscopic Profiling of Benzodiazol-5-yl Methanamine: A Comparative UV-Vis Analysis Guide

Executive Summary

Benzodiazol-5-yl methanamine (also known as 5-(aminomethyl)benzimidazole) presents a unique spectroscopic profile often mischaracterized due to its structural similarity to 5-aminobenzimidazole. This guide provides a rigorous UV-Vis analysis workflow, distinguishing the molecule based on the methylene bridge insulation effect . Unlike direct amino-substituted analogs, the methanamine linker decouples the primary amine from the aromatic

Structural & Electronic Context

To interpret the spectra accurately, one must understand the electronic environment. The molecule consists of a benzimidazole core and a primary amine tail.

-

Chromophore: The benzimidazole ring (

transitions). -

Auxochrome: The primary amine (-NH

). -

The Critical Distinction: The methylene (-CH

-) bridge acts as an insulator. It prevents the lone pair of the side-chain amine from participating in resonance with the benzimidazole ring. Consequently, no significant bathochromic shift (red shift) is observed compared to the parent benzimidazole, unlike 5-aminobenzimidazole where the amine is directly conjugated.

Analytical Workflow

The following diagram outlines the standardized workflow to ensure spectral reproducibility and data integrity.

Caption: Standardized UV-Vis acquisition workflow ensuring baseline correction and concentration validation.

Experimental Protocol (Self-Validating)

Objective: Obtain a reproducible spectrum and determine the pKa to validate the compound's identity.

Reagents & Equipment[1]

-

Solvent: Methanol (HPLC Grade) or Phosphate Buffer (pH 7.4).

-

Reference Standard: Benzimidazole (unsubstituted) for comparison.

-

Equipment: Double-beam UV-Vis Spectrophotometer (e.g., Shimadzu UV-1800 or Agilent Cary 60).

-

Cuvettes: Quartz, 1 cm path length (glass absorbs UV <300 nm).

Step-by-Step Methodology

-

Stock Preparation: Dissolve 1.0 mg of Benzodiazol-5-yl methanamine in 10 mL Methanol to create a ~0.5 mM stock. Note: If using the dihydrochloride salt, ensure complete dissolution; sonication may be required.